molecular formula C7H7ClN2O2 B13438589 (2-Amino-6-chloropyridin-4-YL)acetic acid

(2-Amino-6-chloropyridin-4-YL)acetic acid

Cat. No.: B13438589
M. Wt: 186.59 g/mol
InChI Key: MGZQNSKREUJJDY-UHFFFAOYSA-N
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Description

(2-Amino-6-chloropyridin-4-YL)acetic acid is a chemical compound with the molecular formula C7H7ClN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-6-chloropyridin-4-YL)acetic acid typically involves the functionalization of pyridine derivatives. One common method includes the use of Grignard reagents to introduce the acetic acid moiety onto the pyridine ring. The reaction conditions often involve the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-6-chloropyridin-4-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

(2-Amino-6-chloropyridin-4-YL)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Amino-6-chloropyridin-4-YL)acetic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-4-yl)acetic acid
  • 2-(2-Amino-6-chloropyridin-4-yl)acetic acid

Uniqueness

(2-Amino-6-chloropyridin-4-YL)acetic acid is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring. This combination of functional groups provides distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

2-(2-amino-6-chloropyridin-4-yl)acetic acid

InChI

InChI=1S/C7H7ClN2O2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H2,9,10)(H,11,12)

InChI Key

MGZQNSKREUJJDY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1N)Cl)CC(=O)O

Origin of Product

United States

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